molecular formula C13H11FN2O6S B6606844 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate CAS No. 2839138-44-0

2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfurofluoridate

Cat. No.: B6606844
CAS No.: 2839138-44-0
M. Wt: 342.30 g/mol
InChI Key: RXYXBYLQECASPH-UHFFFAOYSA-N
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Description

The compound “2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione” is a related compound with a similar structure . It has a molecular weight of 274.23 and is a solid at room temperature .


Synthesis Analysis

A study describes the synthesis of a series of novel pomalidomide linked with diphenylcarbamide derivatives based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The synthesis involved several step reactions of substitution, click reaction, and addition reaction .


Molecular Structure Analysis

The InChI code for the related compound “2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione” is 1S/C13H10N2O5/c16-6-1-2-7-8 (5-6)13 (20)15 (12 (7)19)9-3-4-10 (17)14-11 (9)18/h1-2,5,9,16H,3-4H2, (H,14,17,18) .


Chemical Reactions Analysis

The synthesis of related compounds involves several step reactions of substitution, click reaction, and addition reaction .


Physical and Chemical Properties Analysis

The related compound “2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione” is a solid at room temperature . It has a molecular weight of 274.23 .

Mechanism of Action

The related compounds are capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . This mechanism of action is related to the pathogenesis of cancer and other diseases .

Safety and Hazards

The related compound “2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione” has several hazard statements including H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of small-molecule inhibitors requires a different approach. Targeted protein degradation technology (PROTAC) subverts the treatment of small-molecule inhibitors in the past . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body, and has received extensive attention in recent years .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-fluorosulfonyloxy-3-oxo-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O6S/c14-23(20,21)22-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYXBYLQECASPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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